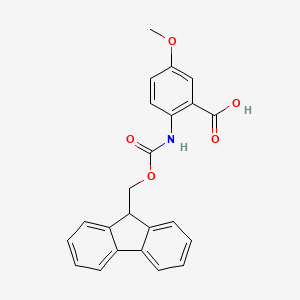

Fmoc-2-amino-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-14-10-11-21(19(12-14)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFFCSQFNZYKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626693 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332121-93-4 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332121-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Peptide Science

An In-Depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid: Properties and Applications

This compound is a specialized amino acid derivative that serves as a crucial building block in the chemical synthesis of peptides and peptidomimetics.[1][2] Its structure incorporates three key features: a benzoic acid backbone, a methoxy group (-OCH3) on the aromatic ring, and a nitrogen atom protected by the fluorenylmethoxycarbonyl (Fmoc) group. This combination of features makes it an invaluable tool for researchers and drug development professionals.[1][3] The Fmoc group provides a temporary, base-labile shield for the amino group, allowing for the sequential and controlled assembly of amino acids into a peptide chain, a strategy known as Solid-Phase Peptide Synthesis (SPPS).[4][5] The methoxy-substituted aromatic core allows for the creation of peptides with modified electronic properties, stability, and conformational structures, which is critical in the design of novel therapeutics and biological probes.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. While specific experimental data such as melting point for this exact derivative is not widely published, data from its precursor and supplier specifications provide a solid foundation for its profile.

Data Summary: Core Physicochemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 332121-93-4 | [1][6][7] |

| Molecular Formula | C₂₃H₁₉NO₅ | [1][7] |

| Molecular Weight | 389.41 g/mol | [1][7] |

| Appearance | White to off-white solid/powder | [8] (based on precursor) |

| Melting Point | 148-152 °C (for precursor 2-amino-5-methoxybenzoic acid) | [8] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [9] (inferred from similar compounds) |

| Storage | Store at 0-8°C, sealed and dry. | [1] |

Spectral Characteristics

Detailed spectral analyses are essential for quality control and characterization. While a public database spectrum for this specific molecule is not available, the expected characteristics can be inferred from its constituent parts.

-

¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include the characteristic peaks for the eight protons of the fluorenyl group, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and distinct signals for the protons on the substituted benzene ring.[10] The acidic proton of the carboxylic acid would likely appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong, broad peak from O-H stretching of the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretch from the carboxylic acid would appear around 1700 cm⁻¹, and another from the Fmoc's urethane linkage would be present near 1710-1760 cm⁻¹. N-H stretching and bending vibrations would also be visible.

-

Mass Spectrometry: The molecular ion peak [M]+ in a mass spectrum would correspond to its molecular weight of 389.41. Common fragmentation patterns would include the loss of the Fmoc group (mass 222.24 g/mol ) or the loss of CO₂ (44.01 g/mol ).

Chemical Reactivity and the Role of the Fmoc Group

The utility of this compound in synthesis is defined by the predictable reactivity of its functional groups.

The Base-Labile Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this molecule's function in SPPS. It is classified as a base-labile protecting group, meaning it is stable to acidic conditions but can be cleanly and rapidly removed by treatment with a mild base.[11][12] This "orthogonal" stability is the foundation of modern SPPS, as it allows the N-terminus to be deprotected without cleaving the growing peptide from its acid-labile resin support.[11][13]

The deprotection mechanism proceeds via a β-elimination reaction.[14][15] The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the 9-carbon of the fluorene ring.[12][15] This generates a stabilized carbanion, which then rapidly eliminates, breaking the C-O bond and releasing carbon dioxide and the free amine of the amino acid. The highly reactive dibenzofulvene byproduct is immediately trapped by the excess piperidine to form a stable adduct, preventing side reactions.[12][14]

Caption: Base-catalyzed deprotection of the Fmoc group.

Influence of the Methoxy Group

The electron-donating methoxy group on the aromatic ring influences the molecule's properties. It can increase the electron density of the aromatic system, potentially affecting peptide conformation and aromatic interactions within the final peptide structure.[2] In drug design, methoxy groups are often used to modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets.[16]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[3] This technique involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin.[4][5]

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound into a growing peptide chain attached to a resin.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

This compound.

-

Coupling/Activating agent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Washing Solvent: Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel).

Methodology:

-

Resin Preparation:

-

Start with the resin-bound peptide from the previous cycle, which has a protected Fmoc group at the N-terminus.

-

Swell the resin in DMF for 30-60 minutes.[17]

-

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[18]

-

Agitate the mixture at room temperature for an initial 5 minutes.

-

Drain the solution, and add a fresh portion of the deprotection solution.

-

Continue to agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[4]

-

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene adduct. This is a critical step.

-

Perform a series of washes, alternating between DMF (e.g., 5 times) and DCM (e.g., 3 times), finishing with DMF.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HCTU (slightly less than 3-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-8 equivalents) to the activation mixture. The solution may change color (typically to yellow). Allow the activation to proceed for 1-2 minutes.

-

Drain the final DMF wash from the resin and immediately add the activated amino acid solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test (e.g., Kaiser test).

-

-

Final Wash:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

-

Cleavage and Final Deprotection:

-

After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to trap reactive cationic species.[4]

-

Conclusion

This compound is a highly valuable and versatile reagent in the field of peptide chemistry. Its well-defined chemical properties, particularly the reliable, mild cleavage of the Fmoc protecting group, allow for its seamless integration into established SPPS protocols. The presence of the methoxy-substituted aromatic ring provides a strategic tool for scientists to fine-tune the biological and physical properties of synthetic peptides, driving innovation in drug discovery and biochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 2-Amino-5-methoxybenzoic acid 97 6705-03-9 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. rsc.org [rsc.org]

- 11. chempep.com [chempep.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.uci.edu [chem.uci.edu]

- 18. peptide.com [peptide.com]

Introduction: A Strategic Building Block for Advanced Peptide and Peptidomimetic Design

An In-Depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid

In the landscape of modern peptide synthesis and drug discovery, the rational selection of non-proteinogenic amino acids is a critical determinant of success. This compound (CAS 332121-93-4) has emerged as a strategic building block for researchers aiming to impart unique structural and functional properties into their target molecules. Its rigid benzoic acid backbone, combined with the electronic influence of the methoxy group, provides a powerful tool for creating conformationally constrained peptides and peptidomimetics with enhanced stability and bioactivity.[1][2][3]

This guide moves beyond a simple recitation of properties to provide a field-proven perspective on the effective application of this versatile reagent. We will explore the causality behind its use in Solid-Phase Peptide Synthesis (SPPS), provide robust, self-validating protocols, and contextualize its role in the development of next-generation therapeutics.

Core Physicochemical Properties and Structural Rationale

The utility of any synthetic building block begins with a firm understanding of its intrinsic properties. The unique arrangement of functional groups in this compound dictates its behavior in synthesis and its influence on the final peptide structure.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 332121-93-4 | [4][5][6] |

| Molecular Formula | C₂₃H₁₉NO₅ | [6] |

| Molecular Weight | 389.41 g/mol | [5][6] |

| Appearance | Solid | |

| Primary Function | Fmoc-protected amino acid building block | [1][7] |

| Key Protecting Group | Fluorenylmethoxycarbonyl (Fmoc) | [1][8] |

The presence of the Fmoc protecting group is fundamental to its use in modern SPPS, allowing for selective, base-labile deprotection that is orthogonal to the acid-labile side-chain protecting groups commonly employed.[9][10][11] The methoxy substituent enhances the compound's solubility and can modulate the electronic properties of the aromatic ring, potentially influencing intermolecular interactions in the final peptide.[1][7]

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for peptide synthesis, prized for its efficiency, versatility, and milder reaction conditions compared to older Boc-based strategies.[8][10][12] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11]

Diagram 2: The Core Fmoc-SPPS Workflow

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Protocol: Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. It is designed as a self-validating system with integrated checkpoints.

Prerequisites:

-

Solid-phase synthesis vessel containing peptide-resin with a free N-terminal amine.

-

The resin has been thoroughly washed with Dimethylformamide (DMF) post-Fmoc deprotection of the previous residue.

-

All reagents are of peptide synthesis grade.

Reagents & Materials:

-

This compound

-

Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent like HATU.[13]

-

Base: Diisopropylethylamine (DIPEA) or Collidine.[13]

-

Solvent: Anhydrous DMF.

-

Washing Solvents: DMF, Isopropanol (IPA).

-

Kaiser Test Kit (for validation).[14]

Step-by-Step Methodology:

-

Preparation of the Coupling Solution (Pre-activation):

-

In a clean, dry vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal volume of DMF.

-

Add HBTU (2.9 equivalents) to the solution.

-

Just prior to adding to the resin, add DIPEA (6 equivalents). The solution may change color (typically to yellow), indicating activation.

-

Causality Note: Pre-activation of the carboxylic acid to an active ester is crucial for efficient peptide bond formation. HBTU is a highly effective activator that minimizes side reactions.[8][13] The base neutralizes the protonated amine on the resin and facilitates the reaction.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin in the reaction vessel.

-

Immediately add the activated amino acid solution from Step 1 to the resin.

-

Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Insight: The rigid structure of this building block may lead to slower coupling kinetics compared to standard aliphatic amino acids. A longer coupling time is a prudent choice to ensure the reaction goes to completion.

-

-

Post-Coupling Wash:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

3x with DMF

-

1x with IPA

-

3x with DMF

-

-

Causality Note: Inadequate washing is a primary cause of impurity generation in the final product. Each wash removes soluble components, driving the equilibrium towards a clean, resin-bound product.

-

-

Validation of Coupling Completion (The Kaiser Test):

-

Extract a small sample of resin beads (1-2 mg) from the vessel.

-

Wash the beads separately with ethanol and dry them.

-

Perform the Kaiser ninhydrin test according to the reagent manufacturer's instructions.[14]

-

Interpretation:

-

Beads remain colorless/yellow: Negative result. Indicates the absence of free primary amines. The coupling reaction is complete. Proceed to the deprotection of the newly added residue.

-

Beads turn dark blue/purple: Positive result. Indicates the presence of unreacted N-terminal amines. The coupling is incomplete.

-

-

Trustworthiness: This checkpoint is non-negotiable. Proceeding with an incomplete coupling reaction leads to deletion sequences that are often difficult to separate from the target peptide. If the Kaiser test is positive, a second coupling (recoupling) must be performed by repeating Steps 1-4.

-

Role in Drug Discovery and Peptidomimetic Design

The incorporation of this compound is a deliberate strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2]

-

Conformational Rigidity: The aromatic ring of the benzoic acid moiety introduces significant steric hindrance, restricting the conformational freedom of the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[2]

-

Proteolytic Resistance: Standard proteases recognize and cleave peptide bonds between L-amino acids. The non-natural structure of 2-amino-5-methoxybenzoic acid makes the adjacent peptide bonds resistant to enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptidomimetic.[2][3]

-

Scaffold for Further Modification: The benzoic acid core can serve as a scaffold for creating more complex molecular architectures, moving beyond linear peptides to cyclic or branched structures with unique pharmacological profiles.

Diagram 3: Strategic Advantages in Peptidomimetic Development

Caption: Logical flow from molecular properties to drug development advantages.

Analytical Quality Control

Ensuring the purity and identity of both the starting material and the final peptide is paramount. A multi-faceted approach to analytical chemistry is required.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Stage of Use | Source(s) |

| UV-Vis Spectroscopy | Quantitative determination of Fmoc loading on the resin after coupling the first amino acid. | Post-1st AA Coupling | [14] |

| Kaiser Test | Qualitative check for the presence/absence of free primary amines. | After deprotection and after coupling steps. | [14] |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification of the final cleaved peptide. | Final Product | [10][11] |

| Mass Spectrometry (MS) | Definitive confirmation of the molecular weight and identity of the final peptide. | Final Product | [14][15] |

Conclusion

This compound is more than a mere component; it is an enabling tool for sophisticated peptide design. Its true value is realized when its structural and chemical properties are deliberately leveraged to address the core challenges of drug development—stability, specificity, and efficacy. By employing robust, validated synthetic protocols and understanding the causal links between its structure and its function within a larger molecule, researchers can effectively translate this unique building block into novel peptidomimetics with significant therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Automated Peptide Synthesizers [peptidemachines.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

- 15. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid: From Core Properties to Advanced Applications in Peptidomimetics

Executive Summary

Fmoc-2-amino-5-methoxybenzoic acid is a highly functionalized building block pivotal to modern medicinal chemistry and materials science. Beyond its role as a non-canonical amino acid analog, its rigid aromatic structure serves as a foundational component for the synthesis of advanced peptidomimetics, specifically aromatic oligoamide foldamers. These structures are engineered to mimic protein secondary structures like the α-helix, enabling the development of potent and specific inhibitors of protein-protein interactions (PPIs). This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and incorporation into oligomers, and an exploration of its application in constructing sophisticated molecular architectures for drug discovery.

Introduction: The Strategic Value of Non-Canonical Building Blocks

In the landscape of drug development and peptide science, the Fmoc (9-fluorenylmethoxycarbonyl) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its base-lability provides an orthogonal protection strategy that allows for the assembly of complex peptide chains under mild conditions. While the 20 proteinogenic amino acids offer a vast chemical space, the true innovation in designing next-generation therapeutics lies in the incorporation of non-canonical amino acids and peptidomimetic scaffolds.[2]

This compound, an anthranilic acid derivative, represents a class of building blocks that imparts conformational rigidity. Unlike traditional amino acids which allow for significant rotational freedom, the benzene ring of this compound creates a planar, predictable structural element. When oligomerized, these units form "foldamers"—non-natural oligomers that adopt stable, well-defined secondary structures.[3] Aromatic oligoamides, built from monomers like the topic compound, are particularly adept at mimicking the surface of α-helices, which are critical mediators of protein-protein interactions.[4][5][6] The methoxy substituent further refines the electronic and steric properties of the scaffold, influencing solubility and molecular recognition.[4]

This document serves as a technical resource for researchers, detailing the fundamental properties of this compound and providing the validated methodologies required to leverage its unique structural attributes in advanced synthetic applications.

Physicochemical and Structural Properties

The utility of this compound is rooted in its distinct chemical features. The molecule can be deconstructed into three key functional domains: the Fmoc protecting group, the rigid aminobenzoic acid core, and the methoxy substituent.

-

Fmoc Group : Provides temporary, base-labile protection of the amino group, making it perfectly suited for iterative SPPS workflows.[1]

-

2-Amino-5-methoxybenzoic Acid Core : This ortho-substituted aromatic ring enforces a constrained geometry. When incorporated into a growing chain, it restricts bond rotation, guiding the oligomer into a predictable conformation. This is the foundational principle of its use in foldamers.[3]

-

Methoxy Group : As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic ring and participate in hydrogen bonding. More critically, it acts as a functional "side chain" that can be used to modulate solubility and interaction with biological targets.[4][5]

2.1 Core Molecular Data

The fundamental quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₁₉NO₅ | [4][6] |

| Molecular Weight | 389.41 g/mol | [4][6] |

| CAS Number | 332121-93-4 | [4][6] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | 0–8 °C, dry environment | [4] |

| Predicted Density | ~1.34 g/cm³ | N/A |

Synthesis and Purification of this compound

The synthesis of the title compound is a two-stage process: first, the preparation of the unprotected aminobenzoic acid precursor, followed by the attachment of the Fmoc protecting group. Both stages employ robust and well-documented chemical transformations.

3.1 Synthetic Pathway Overview

The pathway begins with the reduction of a nitro group to form the key amine intermediate, which is then protected using a standard Fmocylation reagent.

Caption: Synthetic pathway for this compound.

3.2 Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

This protocol is adapted from established literature methods for the reduction of aromatic nitro compounds.[7]

Expertise & Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice due to its high efficiency and clean conversion. Tetrahydrofuran (THF) is used as the solvent for its ability to dissolve the starting material. The reaction proceeds under a hydrogen atmosphere (balloon pressure is sufficient), making it a technically accessible procedure.

-

Reaction Setup : To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in THF (approx. 8 mL per gram of starting material), add 10% Pd/C catalyst (1% by weight of the starting material).

-

Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Reaction : Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional THF.

-

Isolation : Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid, which can be used in the next step without further purification. The yield is typically near-quantitative.[7]

3.3 Protocol 2: Fmoc Protection of the Amino Group

This protocol employs a standard Fmocylation procedure using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is favored over Fmoc-Cl due to its stability and reduced side reactions.[5]

Trustworthiness & Validation: This is a self-validating system. The reaction is performed in a basic aqueous/organic mixture. The base (sodium carbonate) deprotonates the amino group, activating it for nucleophilic attack on the Fmoc-OSu reagent. The reaction's completion can be easily monitored by TLC, observing the consumption of the starting amine.

-

Dissolution : Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a 1:1 mixture of acetone and aqueous sodium bicarbonate.

-

Reagent Addition : Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq) in acetone or dioxane dropwise with vigorous stirring.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Workup : Dilute the mixture with water and perform an acidic workup by adding 1 M HCl until the pH is ~2, causing the product to precipitate.

-

Purification : Collect the solid precipitate by filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization or flash chromatography to yield the final, high-purity this compound.

Application in Solid-Phase Synthesis of Aromatic Oligoamides

The primary application of this compound is as a monomer in the solid-phase synthesis of aromatic oligoamides (benzamides). This process leverages the well-established infrastructure of automated peptide synthesizers.[8]

4.1 Workflow for Automated Oligobenzamide Synthesis

The iterative cycle of deprotection and coupling is analogous to standard peptide synthesis, allowing for the precise, sequence-controlled assembly of the foldamer.

Caption: Iterative cycle for solid-phase synthesis of an oligobenzamide.

4.2 Protocol 3: Solid-Phase Oligomer Synthesis Cycle

This protocol outlines a single deprotection and coupling cycle on a 0.1 mmol scale using a suitable resin (e.g., Rink Amide for a C-terminal amide).

Expertise & Causality: The choice of coupling reagent is critical. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based activator that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms a reactive ester with the monomer's carboxylic acid, facilitating amide bond formation while minimizing racemization.[8] The use of 20% piperidine in DMF is the industry standard for rapid and complete Fmoc removal without damaging other acid-labile protecting groups.[9]

-

Resin Preparation : Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection :

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete deprotection.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Monomer Coupling :

-

In a separate vial, pre-activate the monomer by dissolving this compound (3-5 eq.), HBTU (2.9-4.5 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

-

Immediately add the activated monomer solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing :

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Iteration : The resin is now ready for the next deprotection-coupling cycle to extend the oligomer chain.

Case Study: Engineering α-Helix Mimetics for PPI Inhibition

A primary goal of using aromatic oligoamides is to create scaffolds that mimic the presentation of amino acid side chains on one face of an α-helix.[4][6] These helices are often the key recognition motifs in protein-protein interactions implicated in diseases like cancer. By designing a rigid scaffold that places functional groups in the same spatial orientation as the key "hotspot" residues (e.g., at positions i, i+4, and i+7), it is possible to create potent and specific inhibitors.

The synthesis of N-alkylated aromatic oligoamides, often using monomers derived from p-aminobenzoic acid, has been successfully employed to create inhibitors of the p53-HDM2 interaction, a critical target in oncology.[10] In this context, this compound serves as a valuable monomer. The ortho-amino-carboxy arrangement creates a distinct turn or kink in the oligomer backbone, while the methoxy group at the 5-position acts as a synthetic side chain analog. Its position and electronic properties can be rationally designed to interact with specific pockets on the target protein, contributing to binding affinity and specificity. The ability to assemble these complex, non-natural structures using automated solid-phase synthesis makes this a powerful strategy for generating libraries of potential drug candidates.[6][10]

Conclusion and Future Outlook

This compound is far more than a simple protected amino acid. It is an enabling tool for the construction of precisely folded, non-peptidic architectures. Its rigid core and versatile functionality make it a key building block in the field of foldamer chemistry and rational drug design. The protocols and workflows detailed herein provide a robust foundation for researchers to synthesize this monomer and incorporate it into sophisticated oligobenzamide scaffolds. As the demand for highly specific modulators of protein-protein interactions continues to grow, the strategic application of such conformationally constrained building blocks will be indispensable in the development of next-generation therapeutics.

References

- 1. An unnatural amino acid that induces beta-sheet folding and interaction in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oligo-benzamide-based peptide mimicking tools for modulating biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. Supramolecular PEG-co-oligo(p-benzamide)s prepared on a peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Fmoc-2-amino-5-methoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of Fmoc-2-amino-5-methoxybenzoic Acid

Introduction

This compound is a specialized amino acid derivative crucial for advanced chemical synthesis, particularly in the fields of peptide chemistry and drug development.[1][2] The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is essential for its application in solid-phase peptide synthesis (SPPS), where it allows for the sequential and controlled assembly of amino acids into complex peptide chains.[1][3][4] The methoxy substituent on the benzoic acid backbone can influence the molecule's solubility, reactivity, and conformational properties, making it a valuable building block for creating bioactive peptides with enhanced stability or specific receptor selectivity.[1][2]

This guide provides a detailed, field-proven pathway for the synthesis of this compound. It is structured to provide not only the procedural steps but also the underlying chemical principles and rationale, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development. The synthesis is approached as a two-stage process: first, the preparation of the core molecule, 2-amino-5-methoxybenzoic acid, followed by the strategic protection of its amino group with Fmoc.

Part 1: Synthesis of the Precursor - 2-Amino-5-methoxybenzoic Acid

The most efficient and high-yielding route to 2-amino-5-methoxybenzoic acid involves the reduction of its nitro-substituted precursor, 5-methoxy-2-nitrobenzoic acid.[5][6] Catalytic hydrogenation is the method of choice for this transformation due to its clean reaction profile and quantitative yields, making it suitable for both laboratory and industrial scales.[5][6][7]

Causality of Experimental Choices:

-

Starting Material: 5-Methoxy-2-nitrobenzoic acid is a readily available commercial precursor.

-

Reduction Method: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a standard, highly effective method for reducing aromatic nitro groups to amines. It operates under mild conditions (room temperature, atmospheric pressure of H₂) and avoids the use of harsh or stoichiometric reducing agents, simplifying purification.[5][7]

-

Solvent: Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a 500 mL flask, add 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol).

-

Solvent and Catalyst Addition: Add 250 mL of Tetrahydrofuran (THF) to the flask, followed by the careful addition of 10% Palladium on carbon (Pd/C) (300 mg). The catalyst is added as a slurry in a small amount of THF to prevent ignition.

-

Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive hydrogen pressure using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.

-

Concentration: Rinse the filter cake with a small amount of fresh THF. Combine the filtrates and concentrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. The expected yield is typically high, around 98%.[7]

-

Characterization: The product can be characterized by LCMS (m/z = 168.1 [M+H]⁺) and ¹H NMR spectroscopy.[7]

Part 2: Fmoc Protection of 2-Amino-5-methoxybenzoic Acid

With the precursor in hand, the next critical step is the protection of the primary amine with the Fmoc group. This is typically achieved under Schotten-Baumann conditions, which involve reacting the amine with an Fmoc-donating reagent in a biphasic system or an aqueous/organic solvent mixture with a mild base.[8] The most common reagents for this purpose are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][9]

Mechanism and Rationale:

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 2-amino-5-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl.[8][10] A base, such as sodium bicarbonate or sodium carbonate, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8] The reaction is initially cooled to 0-5°C to control the exothermic reaction and minimize side products, then allowed to warm to room temperature to ensure completion.[9]

Visualizing the Synthesis Pathway

Caption: Overall two-step synthesis of this compound.

Experimental Protocol: Fmoc Protection

-

Dissolution of Amino Acid: Dissolve 2-amino-5-methoxybenzoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[9]

-

Addition of Fmoc Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 equivalents) dissolved in dioxane or acetone with vigorous stirring.[9]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight until the reaction is complete (monitor by TLC).[9]

-

Initial Work-up: Dilute the reaction mixture with water. Perform a wash with diethyl ether to remove any unreacted Fmoc-Cl and the byproduct fluorenylmethanol.[9]

-

Product Precipitation: Transfer the aqueous layer to a separatory funnel and carefully acidify to pH 2-3 using dilute hydrochloric acid. The desired Fmoc-protected product will precipitate out of the solution.[9]

-

Extraction: Extract the precipitated product into a suitable organic solvent, such as ethyl acetate (perform 3 extractions).[9]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.[9]

Visualizing the Fmoc Protection Workflow

Caption: Step-by-step workflow for the Fmoc protection reaction.

Part 3: Purification and Data

The final product's purity is paramount, especially for its intended use in peptide synthesis where impurities can lead to truncated or modified peptide sequences.[11] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is a common and effective method for purifying the crude product.[9]

Data Summary

| Parameter | Step 1: Reduction | Step 2: Fmoc Protection | Final Product |

| Product | 2-Amino-5-methoxybenzoic acid | This compound | This compound |

| Molecular Formula | C₈H₉NO₃[6][12] | C₂₃H₁₉NO₅[13] | C₂₃H₁₉NO₅[13] |

| Molecular Weight | 167.16 g/mol [6][7][12] | 389.40 g/mol [13] | 389.40 g/mol [13] |

| Typical Yield | ~98%[7] | >85% (typical) | - |

| Purity (Post-Purification) | >98% | >98% | - |

| Appearance | Brown Solid[7] | White/Off-white Solid | White Solid |

Conclusion

The synthesis of this compound is a robust and reproducible two-stage process. It begins with the high-yield reduction of a commercially available nitro-benzoic acid derivative, followed by a standard and well-understood Fmoc protection of the resulting amine. By carefully controlling reaction conditions and executing a thorough work-up and purification protocol, researchers can reliably obtain this valuable building block in high purity, ready for its critical role in the synthesis of novel peptides and pharmaceutical compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ajpamc.com [ajpamc.com]

- 12. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Stability and Storage of Fmoc-2-amino-5-methoxybenzoic Acid

This guide provides a comprehensive overview of the critical stability and storage considerations for Fmoc-2-amino-5-methoxybenzoic acid, a key building block in modern peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes established principles of Fmoc chemistry with practical, field-proven insights to ensure the long-term integrity and performance of this vital reagent.

Introduction: The Role of this compound in Synthesis

This compound is an amino acid derivative where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and peptidomimetic drug discovery. The Fmoc group's key advantage lies in its stability to acidic conditions and its lability to mild basic conditions, typically piperidine, allowing for orthogonal protection strategies in complex syntheses.[1][2] The methoxy substituent on the benzoic acid ring can also modulate the electronic properties and solubility of the resulting peptides, making this a valuable and versatile building block. The successful synthesis of high-purity peptides is directly contingent on the quality and stability of the starting materials, making a thorough understanding of the stability of this compound paramount.[3]

Chemical Properties and Structure

A foundational understanding of the chemical properties of this compound is essential for appreciating its stability profile.

| Property | Value |

| Molecular Formula | C₂₃H₁₉NO₅ |

| Molecular Weight | 389.41 g/mol |

| CAS Number | 332121-93-4 |

| Appearance | Typically a solid powder |

The molecule's structure is characterized by three key functional domains: the base-labile Fmoc protecting group, the acidic carboxylic acid group, and the electron-donating methoxy group on the aromatic ring.

References

Harnessing the Potential of Fmoc-2-amino-5-methoxybenzoic Acid in Advanced Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties. Among these specialized building blocks, Fmoc-2-amino-5-methoxybenzoic acid presents a unique scaffold, offering opportunities to modulate peptide conformation, stability, and function. This technical guide provides an in-depth exploration of the applications of this versatile reagent, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. We will delve into its role as a structural modifier, its application in the synthesis of complex peptide architectures, and provide detailed, field-tested methodologies for its successful implementation in solid-phase peptide synthesis (SPPS).

Foundational Principles: The Fmoc-SPPS Paradigm

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the predominant methodology for assembling peptides in both academic and industrial settings.[1][2] Its success stems from the use of a mild, base-labile protecting group for the α-amine, which allows for the use of acid-labile protecting groups on amino acid side chains.[1] This "orthogonal" protection strategy prevents unwanted side reactions and simplifies the synthesis of complex and lengthy peptide sequences.[1][2]

The entire process is an iterative cycle anchored to an insoluble resin support, which greatly simplifies purification by allowing reagents and byproducts to be washed away after each step.[2][3] Understanding this fundamental cycle is crucial to appreciating the specific role and handling of specialized building blocks like this compound.

References

A Senior Application Scientist's In-depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-2-amino-5-methoxybenzoic acid, a versatile building block with significant potential in modern drug discovery and development. We will delve into its chemical properties, synthesis, and strategic applications, with a particular focus on its role in peptide synthesis and as a scaffold for advanced therapeutic modalities. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying scientific rationale to empower innovative therapeutic design.

Introduction: The Strategic Value of Substituted Anthranilic Acids in Drug Design

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique 2-aminobenzoic acid arrangement provides a versatile platform for constructing complex molecules with defined three-dimensional geometries. The introduction of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine transforms it into a valuable building block for solid-phase peptide synthesis (SPPS), enabling its precise incorporation into peptide chains.[1]

This compound distinguishes itself through the electronic influence of the methoxy substituent. This guide will explore how this seemingly subtle modification can significantly impact solubility, reactivity, and the conformational behavior of the resulting peptides or drug conjugates, making it a tool of interest for enhancing stability and bioactivity.[1][2][3]

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉NO₅ | [2][4] |

| Molecular Weight | 389.41 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | Chem-Impex |

| Melting Point | 195-199 °C (decomposes) | [3] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | General Knowledge |

| Storage | Store at 0-8°C in a dry, well-ventilated place. | [2][3] |

Synthesis of the Core Scaffold: 2-Amino-5-methoxybenzoic Acid

The journey to this compound begins with the synthesis of its parent compound. A common and efficient method involves the reduction of 5-methoxy-2-nitrobenzoic acid.

References

The Strategic Application of Fmoc-2-amino-5-methoxybenzoic Acid in Advanced Bioconjugation Techniques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise and stable linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. This guide provides a comprehensive technical overview of Fmoc-2-amino-5-methoxybenzoic acid, a versatile building block increasingly employed in sophisticated bioconjugation strategies. We will delve into the underlying chemical principles that make this reagent a strategic choice, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. This document will provide not only the theoretical framework but also detailed, field-proven protocols to empower researchers in their pursuit of novel bioconjugates with enhanced stability, solubility, and therapeutic efficacy.

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent attachment of two or more molecules where at least one is a biomolecule, has revolutionized medicine and life sciences. At the heart of this technology lies the linker, a molecular bridge that connects the constituent parts of a bioconjugate. The choice of linker is paramount, as it profoundly influences the stability, solubility, pharmacokinetic profile, and ultimately, the biological activity of the final construct.

This compound has emerged as a linker precursor of significant interest. Its unique trifunctional nature—a carboxylic acid for covalent attachment, a protected amine for sequential modification, and a methoxy group for modulating physicochemical properties—offers a high degree of control and versatility in the design of complex biomolecular architectures. This guide will explore the strategic advantages of this particular scaffold and provide the technical knowledge to effectively implement it in your research.

Core Principles: Unpacking the Utility of this compound

The efficacy of this compound in bioconjugation stems from the interplay of its constituent functional groups. Understanding these contributions is key to leveraging its full potential.

The Fmoc Protecting Group: Enabling Sequential Bioconjugation

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely adopted in solid-phase peptide synthesis (SPPS).[1][2] Its presence on the 2-amino group of the benzoic acid scaffold is a key strategic feature. This protection allows for the selective activation and coupling of the carboxylic acid to a primary amine on a target biomolecule (e.g., a peptide or protein) without interference from the linker's own amine.

Once the initial conjugation is complete, the Fmoc group can be efficiently removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This unmasks the amine, which can then be used for subsequent conjugation to another molecule, such as a payload drug or an imaging agent. This sequential approach is fundamental to the construction of well-defined, multi-component bioconjugates.

The Carboxylic Acid: The Anchor for Covalent Linkage

The carboxylic acid moiety is the primary reactive handle for attaching the linker to a biomolecule. It is typically activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[1] This activated acid can then react with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond.

The 2-Amino-5-Methoxy Substitution Pattern: A Strategic Advantage

The relative positions of the amino and methoxy groups on the benzoic acid ring are not arbitrary. This specific substitution pattern is thought to confer several advantages:

-

Modulated Reactivity: The electron-donating nature of the methoxy group can influence the acidity of the carboxylic acid and the nucleophilicity of the amine (once deprotected), potentially optimizing coupling efficiencies.

-

Enhanced Solubility: The methoxy group can contribute to the overall solubility of the linker and the resulting bioconjugate, which is a critical consideration when working with large, often hydrophobic, biomolecules and payloads.[3]

-

Conformational Rigidity: The aromatic ring provides a degree of rigidity to the linker, which can be advantageous in maintaining a defined distance and spatial orientation between the conjugated molecules.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its successful application.

| Property | Value | Source |

| CAS Number | 332121-93-4 | N/A |

| Molecular Formula | C₂₃H₁₉NO₅ | N/A |

| Molecular Weight | 389.41 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | N/A |

| Storage | Store at 2-8 °C, protected from light and moisture | N/A |

Experimental Workflow: A Step-by-Step Guide to Peptide-Protein Conjugation

The following protocol provides a detailed, field-proven methodology for the synthesis of a peptide and its subsequent conjugation to a carrier protein using this compound as a linker. This serves as a foundational workflow that can be adapted for various bioconjugation applications, including the development of ADCs.

Diagram of the Bioconjugation Workflow

Caption: A generalized workflow for peptide-protein bioconjugation.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (0.95 equivalents to the amino acid) and an activator base like N,N-diisopropylethylamine (DIEA) (2 equivalents to the amino acid) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Step 2: Incorporation of this compound

-

Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group as described in step 1.2.

-

Linker Activation:

-

In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) and an activating agent like HBTU (1.9 equivalents) in DMF.

-

Add DIEA (4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

-

Linker Coupling: Add the activated linker solution to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF and DCM.

Step 3: Cleavage and Deprotection of the Peptide-Linker Construct

-

Final Washing and Drying: Wash the resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood and gently agitate for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide-linker construct under vacuum. Purify the peptide-linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 4: Conjugation to a Target Protein

This protocol describes the conjugation of the purified peptide-linker to a protein (e.g., an antibody) via the linker's carboxylic acid.

-

Protein Preparation: Prepare the protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Activation of the Peptide-Linker:

-

Dissolve the purified peptide-linker in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

-

Activate the carboxylic acid of the linker by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1 molar ratio to the peptide-linker. The molar excess of EDC/NHS over the peptide-linker should be optimized but is typically in the range of 5-10 fold.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation Reaction: Add the activated peptide-linker solution to the protein solution. The molar ratio of peptide-linker to protein will determine the final drug-to-antibody ratio (DAR) and should be optimized for the specific application.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to react with any remaining activated linker.

Step 5: Purification and Characterization of the Bioconjugate

-

Purification: Remove excess linker and other small molecules from the bioconjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

Characterization:

-

SDS-PAGE: Analyze the purified bioconjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the attached peptide-linker.

-

Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the bioconjugate and to calculate the average DAR.

-

UV-Vis Spectroscopy: Quantify the protein concentration and, if the payload has a distinct absorbance, the DAR.

-

Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein has been retained after conjugation.

-

Applications in Drug Development

The use of this compound as a linker is particularly relevant in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This compound can be used to create a stable linkage between the antibody and the drug. The ability to perform sequential conjugation is advantageous for attaching both the drug and potentially a modulating moiety (e.g., a PEG chain to improve solubility) to the linker.

Peptide-Drug Conjugates (PDCs)

Similar to ADCs, PDCs use a peptide to target a specific receptor on diseased cells. The principles of conjugation using this compound are directly applicable to the synthesis of PDCs.

PROTACs and Other Targeted Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker plays a crucial role in the efficacy of PROTACs, and the tunable nature of linkers derived from this compound makes it an attractive scaffold for this application.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its unique combination of a protected amine, a reactive carboxylic acid, and a modulating methoxy group provides a high degree of control and flexibility in the design and synthesis of complex bioconjugates. The detailed protocols and underlying principles discussed in this guide are intended to empower researchers to leverage the full potential of this reagent in the development of next-generation therapeutics and diagnostics.

As the field of bioconjugation continues to evolve, the demand for well-defined, homogeneous constructs will only increase. The strategic use of versatile building blocks like this compound will be instrumental in meeting this demand and in advancing the frontiers of medicine and biotechnology.

References

Fmoc-2-amino-5-methoxybenzoic Acid: A Technical Guide to its Supramolecular Chemistry and Applications in Material Science

Abstract

This technical guide provides an in-depth exploration of Fmoc-2-amino-5-methoxybenzoic acid, a molecule of significant interest in the field of material science. While traditionally recognized for its role as a protected amino acid in peptide synthesis, its true potential lies in its capacity for molecular self-assembly. Driven by a combination of non-covalent interactions, this molecule serves as a powerful low-molecular-weight gelator (LMWG), forming ordered nanostructures that evolve into functional supramolecular materials. We will dissect the fundamental principles governing its self-assembly, provide validated experimental protocols for its synthesis and gel formation, detail advanced characterization techniques, and explore its applications in biomaterials, drug delivery, and beyond. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: Beyond a Protecting Group

In the realm of peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its stability and mild, base-labile cleavage conditions.[1][2] However, to view Fmoc-derivatized amino acids solely as synthesis intermediates is to overlook their profound capabilities in supramolecular chemistry. The large, planar, and aromatic nature of the Fmoc moiety acts as a powerful engine for self-assembly, primarily through π-π stacking interactions.[3][4][5]

When this group is appended to an amino acid-like scaffold, such as 2-amino-5-methoxybenzoic acid, a unique amphiphilic molecule is created. This structure possesses a hydrophilic head (the carboxylic acid) and a large, hydrophobic tail (the Fmoc group), a balance that is critical for forming ordered assemblies in aqueous environments.[4][6] These individual molecules, known as low-molecular-weight gelators (LMWGs), can spontaneously organize into hierarchical structures like fibers and ribbons.[4][5][7] These fibers subsequently entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a physical, reversible hydrogel.[5][7] This guide focuses specifically on this compound, elucidating the pathway from its molecular design to its function as a sophisticated soft material.

The Physicochemical Engine: Molecular Structure and Self-Assembly

The transition from a solution of individual molecules to a macroscopic, self-supporting gel is governed by a delicate interplay of non-covalent forces. The structure of this compound is uniquely tailored to promote this hierarchical process.

Key Molecular Features

The molecule can be deconstructed into three critical functional domains that dictate its assembly behavior.

Caption: Key functional domains of the this compound molecule.

-

The Fmoc Group : This bulky, aromatic moiety is the primary driver of aggregation. It facilitates strong π-π stacking interactions, causing the molecules to align into ordered, columnar structures.[3][6]

-

Amide and Carboxyl Groups : These groups are responsible for forming directional hydrogen bonds, which provide specificity and stability to the growing nanostructures, often leading to the formation of β-sheet-like arrangements.[5]

-

The Methoxy Group (-OCH₃) : This substituent modulates the molecule's electronic properties and solubility.[8][9] Its presence can influence the packing arrangement and the overall stability of the resulting gel network.

The Mechanism of Hierarchical Self-Assembly

The formation of a hydrogel is not instantaneous. It is a hierarchical process that spans multiple length scales, initiated by a change in environmental conditions such as pH, temperature, or solvent composition.[4]

Caption: The hierarchical process of self-assembly from monomers to a hydrogel network.

This process begins when a trigger induces the monomers to overcome their solubility limit and begin associating. The initial π-π stacking and hydrogen bonding events lead to the formation of one-dimensional nanofibers. These fibers then grow, bundle, and entangle, creating a porous 3D matrix that traps water molecules, leading to the formation of a stable, self-supporting hydrogel.[5]

Synthesis and Purification Protocol

The synthesis of this compound is a two-step process involving the preparation of the core amino acid followed by the attachment of the Fmoc protecting group.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

This protocol is adapted from established methods for the reduction of nitroarenes.[10]

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can be used in the next step, often without further purification.

Step 2: Fmoc Protection

This is a standard procedure for N-terminal protection of amino acids.[1]

Materials:

-

2-Amino-5-methoxybenzoic acid (from Step 1)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.

-

In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to stir for 4-6 hours or until completion as monitored by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

-

Validation: The final product, this compound, should be characterized to confirm its identity and purity using ¹H NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol for Supramolecular Hydrogel Formation

The most controlled method for inducing gelation of Fmoc-amino acid derivatives is the "pH switch" method, which utilizes the slow hydrolysis of D-(+)-glucono-δ-lactone (GdL) to gradually and uniformly lower the pH of the solution.[11]

Materials:

-

This compound (high purity)

-

0.1 M Sodium hydroxide (NaOH)

-

D-(+)-glucono-δ-lactone (GdL)

-

Phosphate-buffered saline (PBS) or deionized water

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the Fmoc-amino acid by dissolving it in a minimal amount of 0.1 M NaOH to deprotonate the carboxylic acid, rendering it soluble. Dilute this solution with PBS or water to the desired final concentration (e.g., 5-10 mg/mL). The initial pH should be > 7.

-

Triggering Gelation: Add solid GdL to the solution. The amount of GdL will determine the final pH and can be adjusted to optimize gel properties. A typical starting point is a 1:2 molar ratio of Fmoc-amino acid to GdL.

-

Incubation: Gently mix the solution to dissolve the GdL without introducing air bubbles. Let the vial stand undisturbed at room temperature.

-

Gel Formation: Gelation should occur over a period of minutes to hours as the GdL hydrolyzes, slowly lowering the pH and protonating the carboxylate groups, which triggers the self-assembly process.

-

Validation: A successful gel will be self-supporting and will not flow when the vial is inverted (the "vial inversion test").[5]

Advanced Characterization of Self-Assembled Materials

To understand the properties of the hydrogel, a multi-faceted characterization approach is necessary. The workflow below outlines the key techniques.

Caption: Experimental workflow for the characterization of hydrogel materials.

Summary of Characterization Data

| Technique | Parameter Measured | Typical Observation for Fmoc-based Gels | Rationale |

| Rheology | Storage (G') and Loss (G'') Moduli | G' > G'' and both are independent of frequency. | Confirms solid-like, viscoelastic behavior of a true gel.[7][11] |

| SEM | Nanostructure Morphology | Interwoven network of long, high-aspect-ratio nanofibers. | Visual confirmation of the self-assembled fibrillar network responsible for gelation.[5][7] |

| FTIR Spectroscopy | Vibrational Modes | Shift in the Amide I band (around 1630-1640 cm⁻¹) | Indicates the formation of intermolecular hydrogen bonds characteristic of β-sheet structures.[3][7] |

| Circular Dichroism | Chiral Arrangement | Characteristic signals in the 240-320 nm range. | Probes the chiral packing and secondary structure of the self-assembled molecules.[5] |

Applications in Material Science and Drug Development

The unique properties of hydrogels derived from this compound make them highly attractive for advanced applications.

-

Biomaterials for 3D Cell Culture and Tissue Engineering : The biocompatibility of amino-acid-based materials, combined with the tunable mechanical stiffness of the hydrogels, creates an ideal microenvironment for culturing cells in three dimensions, mimicking native tissue.[1][3]

-

Controlled Drug Delivery : The porous network of the hydrogel can physically encapsulate therapeutic molecules. These molecules can then be released in a sustained manner as the hydrogel degrades or as the drug diffuses out, providing prolonged therapeutic effect.[1][12]

-

Functional Materials : The self-assembling nature of this molecule can be leveraged to create ordered materials for applications in electronics and coatings, where molecular alignment is critical for function.[8][13]

Conclusion and Future Outlook

This compound exemplifies a class of molecules where a feature traditionally seen as a synthetic utility—the Fmoc group—becomes the central driver of function. By understanding and controlling the non-covalent forces that govern its self-assembly, researchers can design and fabricate sophisticated soft materials with precisely tuned properties. Future research will likely focus on co-assembly systems, where this molecule is combined with other LMWGs to create multi-component, multifunctional materials with enhanced mechanical strength or stimuli-responsive behavior.[7][12] The continued exploration of these building blocks will undoubtedly unlock new solutions in regenerative medicine, targeted therapeutics, and advanced material science.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids | Semantic Scholar [semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

Methodological & Application